Ethyl 2-acetyl-3-methylbutanoate

Descripción

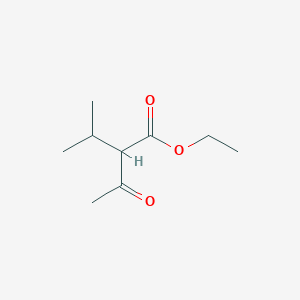

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-acetyl-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-12-9(11)8(6(2)3)7(4)10/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIFFKCVURTPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870882 | |

| Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522-46-9 | |

| Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-acetyl-3-methylbutanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-acetyl-3-methylbutanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-acetyl-3-methylbutanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-acetyl-3-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Keto Ester Building Block

An In-Depth Technical Guide to Ethyl 2-acetyl-3-methylbutanoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical and physical properties, synthesis, and potential applications of this compound, providing insights grounded in established chemical principles.

This compound is a β-keto ester, a class of organic compounds renowned for its versatility in synthetic chemistry. Its structure, featuring both a ketone and an ester functional group, allows for a wide range of chemical transformations. The presence of an isopropyl group provides specific steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecular architectures, including potential pharmaceutical scaffolds. This document provides a detailed overview of its chemical identity, properties, a representative synthetic pathway, and essential safety protocols.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting. This compound is identified by the CAS Number 1522-46-9 [1][2][3][4].

Molecular Structure

The structure of this compound is characterized by a butanoate backbone with an acetyl group at the C2 position and a methyl group at the C3 position, forming an isopropyl moiety.

Caption: 2D Chemical Structure of this compound.

Data Summary

The key identifiers and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1522-46-9 | [1][2] |

| Molecular Formula | C₉H₁₆O₃ | [1][3] |

| Molecular Weight | 172.22 g/mol | [1] |

| IUPAC Name | This compound | [4] |

| Synonyms | Ethyl 2-isopropylacetoacetate, Ethyl α-isopropylacetoacetate | [1] |

| Boiling Point | 82-85 °C (at 12 mmHg) | [2][3] |

| Density | 0.962 g/mL | [2][3] |

| Physical Form | Liquid | [1] |

| InChI Key | DMIFFKCVURTPTG-UHFFFAOYSA-N | [1][2][4] |

| SMILES | CCOC(=O)C(C(C)C)C(C)=O | [2][4] |

Synthesis and Reactivity Insights

The synthesis of β-keto esters like this compound typically involves the alkylation of a simpler β-keto ester, such as ethyl acetoacetate. This approach leverages the acidity of the α-proton (the proton on the carbon between the two carbonyl groups), which can be readily removed by a suitable base to form a nucleophilic enolate.

General Synthetic Workflow

A common and effective method is the C-alkylation of ethyl acetoacetate with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base like sodium ethoxide. The base deprotonates the ethyl acetoacetate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide in an Sₙ2 reaction to form the desired product.

Caption: A generalized workflow for the synthesis of this compound.

Protocol: Synthesis via Alkylation

-

Reaction Setup : A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

-

Enolate Formation : Ethyl acetoacetate is added dropwise to the cooled sodium ethoxide solution. The mixture is stirred to ensure complete formation of the sodium enolate.

-

Alkylation : 2-Bromopropane is added slowly to the reaction mixture. The reaction is exothermic and may require cooling to maintain control. After the addition, the mixture is typically heated to reflux to drive the reaction to completion.

-

Workup and Isolation : After cooling, the reaction mixture is neutralized with a dilute acid. The product is then extracted using an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

-

Purification : The crude product is purified by vacuum distillation to yield pure this compound[2][3].

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through standard spectroscopic methods. While specific spectra for this exact compound are proprietary or found in specialized databases, the expected signals can be predicted.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR would show characteristic signals for the ethyl ester protons, the methine proton at the chiral center, the isopropyl methyl protons, and the acetyl methyl protons. ¹³C NMR would confirm the presence of nine distinct carbon atoms, including two carbonyl carbons (ester and ketone)[5].

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion peak corresponding to its molecular weight (172.22 g/mol ) and characteristic fragmentation patterns for esters and ketones[6].

-

Infrared (IR) Spectroscopy : The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups.

Applications in Research and Drug Development

As a functionalized β-keto ester, this compound is a valuable intermediate in organic synthesis. Its utility in drug development lies in its ability to serve as a precursor for more complex heterocyclic and carbocyclic systems.

-

Synthesis of Heterocycles : β-keto esters are classical starting materials for the synthesis of pyrimidines, pyrazoles, and other heterocyclic rings through condensation reactions with dinucleophiles like ureas, hydrazines, or amidines. These heterocyclic motifs are prevalent in many classes of therapeutic agents.

-

Asymmetric Synthesis : The α-carbon is a prochiral center, making this compound a potential substrate for asymmetric synthesis to introduce chirality, a critical aspect of modern drug design.

-

Decarboxylation Reactions : Following synthesis, the ethyl ester group can be hydrolyzed and subsequently decarboxylated to yield isopropyl methyl ketone, demonstrating its utility as a masked ketone.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. Based on available safety data for this and similar compounds, the following precautions should be observed.

-

Hazards Identification : this compound is classified as a combustible liquid[3]. It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[3].

-

Precautionary Measures :

-

First Aid :

-

If on skin : Wash with plenty of soap and water. If irritation occurs, seek medical attention[7].

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[3][7].

-

If swallowed : Seek immediate medical assistance[7].

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place[7][9].

Conclusion

This compound (CAS No. 1522-46-9) is a significant chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through standard organic chemistry protocols, and its reactive nature as a β-keto ester makes it a versatile tool for synthetic chemists, particularly those in the field of pharmaceutical development. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound [oakwoodchemical.com]

- 4. chem-space.com [chem-space.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. echemi.com [echemi.com]

Ethyl 2-acetyl-3-methylbutanoate physical properties

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-acetyl-3-methylbutanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 1522-46-9) is a β-keto ester of interest in synthetic organic chemistry. Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its fundamental physical and chemical properties. This guide provides a comprehensive overview of these characteristics, grounded in established analytical techniques. We present key physicochemical data, detailed experimental protocols for their verification, and a discussion of the spectroscopic signatures essential for the compound's identification and quality control. This document is structured to serve as a practical reference for laboratory professionals engaged in research and development.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is characterized by the following identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: Ethyl 2-isopropylacetoacetate, 2-Isopropylacetoacetic acid ethyl ester, Ethyl α-isopropylacetoacetate[3][4][6]

The structure, featuring a chiral center at the α-carbon, an isopropyl group, and a β-keto ester moiety, dictates its chemical behavior and physical properties.

Chemical Structure:

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, reaction setup, and integration into larger formulations. The experimentally determined and predicted values for this compound are summarized below.

Summary of Physical Data

| Property | Value | Source(s) |

| Boiling Point | 82-85 °C @ 12 mmHg | [2][4][5] |

| 201 °C @ 760 mmHg (Predicted) | [6] | |

| Density | 0.962 g/mL | [2][4][5] |

| Refractive Index | 1.425 (at 20°C) | [4][5] |

| Melting Point | -20 °C | [6] |

| Flash Point | 76 - 79 °C | [5][6] |

Boiling Point

The boiling point is a fundamental property indicating the volatility of a liquid. The reported value of 82-85 °C at a reduced pressure of 12 mmHg suggests that vacuum distillation is the preferred method for purification to avoid thermal decomposition at its higher atmospheric boiling point.

This method is ideal for determining the boiling point with a minimal amount of sample (0.2-0.5 mL), a common scenario in research settings.[1][7]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. In this micro method, this is observed as the point where a continuous stream of bubbles ceases and the liquid is drawn into a capillary tube upon cooling.[7][8]

Materials:

-

Melting point apparatus or Thiele tube with heating oil

-

Thermometer

-

Small test tube (e.g., 6x50 mm) or melting point capillary tube

-

Glass capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

Sample Preparation: Add 0.2-0.5 mL of the liquid into the small test tube.

-

Capillary Insertion: Place the glass capillary tube (sealed end up) into the test tube containing the liquid.

-

Apparatus Setup: Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the assembly into the heating block of a melting point apparatus or a Thiele tube. Heat the sample gradually, at a rate of approximately 5-10°C per minute initially.[8]

-

Observation: As the liquid heats, trapped air will expand and exit the capillary. As the boiling point is approached, a steady and rapid stream of bubbles will emerge from the open end of the capillary tube.

-

Determination: Once a continuous stream of bubbles is observed, stop heating.[8] The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

-

Record: Note the temperature. For high accuracy, allow the apparatus to cool slightly and repeat the heating more slowly (2°C per minute) near the expected boiling point.[9]

Workflow for micro-boiling point determination.

Density

Density is a measure of mass per unit volume and is essential for converting between mass and volume, which is routine in synthesis and formulation. The value of 0.962 g/mL indicates it is slightly less dense than water.

A pycnometer provides a highly precise method for determining the density of a liquid by accurately measuring the mass of a known volume.

Principle: The density is calculated from the mass of the liquid contained within the precisely calibrated volume of the pycnometer at a specific temperature.

Materials:

-

Pycnometer (e.g., 10 mL or 25 mL) with stopper

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic water bath

-

Sample of this compound

-

Distilled water (for calibration)

-

Acetone (for cleaning)

Procedure:

-

Calibration:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer (M₁).[10]

-

Fill the pycnometer with degassed, distilled water and insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a thermostatic bath at a known temperature (e.g., 20.0 °C) for 15-20 minutes to reach thermal equilibrium.[10][11]

-

Remove the pycnometer, carefully dry the exterior, and weigh it (M₂).

-

Calculate the exact volume of the pycnometer (V) using the known density of water (ρ_water) at that temperature: V = (M₂ - M₁) / ρ_water.

-

-

Sample Measurement:

-

Empty and dry the calibrated pycnometer.

-

Fill the pycnometer with the sample liquid (this compound).

-

Equilibrate at the same temperature (20.0 °C) in the water bath.

-

Dry the exterior and weigh the filled pycnometer (M₃).

-

-

Calculation:

-

Calculate the mass of the sample: M_sample = M₃ - M₁.

-

Calculate the density of the sample (ρ_sample): ρ_sample = M_sample / V.

-

Refractive Index

The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance. It is a highly sensitive property that is invaluable for assessing the purity of a liquid sample quickly and non-destructively.

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[12]

Principle: The instrument measures the critical angle of refraction between the sample and a prism of known high refractive index. This angle is directly correlated to the sample's refractive index.

Materials:

-

Abbe Refractometer

-

Constant temperature water circulator

-

Sample of this compound

-

Soft lens paper

-

Acetone or ethanol (for cleaning)

-

Calibrating fluid (e.g., distilled water)

Procedure:

-

Setup and Calibration:

-

Turn on the refractometer's light source and the water circulator set to 20.0 °C.[13][14] Allow the prisms to reach thermal equilibrium.

-

Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with acetone and allow them to dry.[14]

-

Calibrate the instrument by placing a few drops of distilled water on the prism. The reading should be 1.3330 at 20.0 °C. Adjust if necessary.[14]

-

-

Measurement:

-

Open the prism assembly and place 2-3 drops of the sample onto the lower prism surface.[15]

-

Close the prisms firmly. The liquid should spread to form a thin, uniform film.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Turn the fine adjustment knob to bring the dividing line exactly to the center of the crosshairs.[12]

-

If the dividing line appears colored or blurry, adjust the compensator dial until the line is sharp and achromatic (black and white).

-

-

Reading:

-

Press the switch to illuminate the scale (if applicable) and read the refractive index value to four decimal places.[13]

-

-

Cleaning: After the measurement, immediately clean the prisms with a soft tissue and an appropriate solvent.[13][15]

Spectroscopic & Analytical Characterization

While physical constants are crucial, spectroscopic data provides an unambiguous confirmation of molecular structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the acetyl methyl group (a singlet), the isopropyl group (a doublet and a multiplet), and the α-proton (a doublet). The chemical shifts and coupling constants would be definitive for the structure.

-

¹³C NMR: The carbon NMR would show nine distinct signals corresponding to each unique carbon atom, including two carbonyl carbons (ester and ketone) in the characteristic downfield region (~170-210 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum is defined by strong absorption bands characteristic of its functional groups. Key expected peaks include:

-

~1745 cm⁻¹ (C=O stretch, ester)

-

~1715 cm⁻¹ (C=O stretch, ketone)

-

~1200-1100 cm⁻¹ (C-O stretch, ester)

-

~2970-2870 cm⁻¹ (C-H stretch, aliphatic)

-

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) would be the ideal method for both purity assessment and structural confirmation.[16] The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z = 172, along with characteristic fragmentation patterns resulting from the loss of the ethoxy group (-45), the acetyl group (-43), and the isopropyl group (-43).

Relationship between the compound and analytical verification methods.

Synthesis Overview: Claisen Condensation

This compound is a β-keto ester, a class of compounds classically synthesized via the Claisen condensation .[3][6][17] This reaction involves the base-catalyzed self-condensation of an ester possessing α-hydrogens.

Mechanism Outline:

-

Enolate Formation: A strong base (typically sodium ethoxide, NaOEt, to prevent transesterification) removes an acidic α-proton from an ester, such as ethyl isovalerate, to form a nucleophilic enolate.[2][3]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule (in a crossed-Claisen, this would be ethyl acetate).

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester product.[3]

-

Deprotonation (Driving Force): The product is deprotonated by ethoxide at the highly acidic methylene group between the two carbonyls. This irreversible acid-base reaction drives the equilibrium to favor the product.[2]

-

Protonation: A final acidic workup step neutralizes the enolate to yield the final product.[2]

Safety and Handling

Proper handling is paramount for laboratory safety and maintaining the integrity of the compound.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. chemconnections.org [chemconnections.org]

- 8. One moment, please... [chymist.com]

- 9. chemtips.wordpress.com [chemtips.wordpress.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. Abbe’s Refractometer Operational SOP [webofpharma.com]

- 13. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 14. scribd.com [scribd.com]

- 15. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 16. Sample preparation GC-MS [scioninstruments.com]

- 17. Claisen condensation - Wikipedia [en.wikipedia.org]

- 18. scribd.com [scribd.com]

An In-depth Technical Guide to Ethyl 2-Acetyl-3-methylbutanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-acetyl-3-methylbutanoate, systematically identified by its IUPAC name, is a versatile β-keto ester that serves as a valuable intermediate in organic synthesis. Also widely known by its synonym, ethyl 2-isopropylacetoacetate, this compound's strategic placement of carbonyl and ester functional groups allows for a rich and diverse reactivity profile. Its CAS number is 1522-46-9. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and key applications in the development of pharmaceutically relevant molecules.

It is crucial to distinguish this compound from a similarly named unsaturated analogue, ethyl 2-acetyl-3-methylbut-2-enoate. The "butanoate" suffix in the former indicates a saturated four-carbon ester chain, which is the focus of this guide.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, reaction setup, and purification.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl 2-isopropylacetoacetate, 2-Isopropylacetoacetic acid ethyl ester |

| CAS Number | 1522-46-9 |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol [1] |

| Boiling Point | 82-85 °C at 12 mmHg[2] |

| Density | 0.962 g/mL at 20 °C |

| Appearance | Colorless to nearly colorless liquid[1] |

Synthesis of this compound

The synthesis of this compound is classically achieved through the alkylation of ethyl acetoacetate. The acidic α-hydrogen of the β-keto ester is deprotonated by a suitable base to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with an isopropyl halide. A well-documented and reliable method for this transformation is the boron trifluoride-catalyzed alkylation of ethyl acetoacetate with isopropyl alcohol, as detailed in Organic Syntheses.

Experimental Protocol: Boron Trifluoride-Catalyzed Alkylation

This procedure is adapted from a method described by Adams, Abramovitch, and Hauser in Organic Syntheses[3].

Materials:

-

Anhydrous isopropyl alcohol (30.0 g, 0.5 mole)

-

Freshly distilled ethyl acetoacetate (65.0 g, 0.5 mole)

-

Boron fluoride gas

-

Hydrated sodium acetate (130 g)

-

Crushed ice (200 g)

-

Water

-

Ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate or Drierite

Procedure:

-

A mixture of anhydrous isopropyl alcohol and freshly distilled ethyl acetoacetate is placed in a 500-mL three-necked round-bottomed flask equipped with a mercury-sealed stirrer, a gas inlet tube, a gas outlet tube with a drying tube, and a thermometer.

-

The flask is cooled in an ice bath to approximately 0°C.

-

A stream of boron fluoride gas is introduced into the stirred mixture, ensuring the temperature does not exceed 7°C. The addition is continued until the mixture is saturated and for an additional 15 minutes.

-

The reaction mixture is then stirred at 28°C for 2.5 hours.

-

Following the reaction period, the mixture is slowly poured into a stirred slurry of hydrated sodium acetate, water, and crushed ice. This is allowed to stand in an ice bath for 2 hours with occasional stirring.

-

The mixture is transferred to a separatory funnel, and the flask is rinsed with 300 mL of ether, which is then used for the extraction.

-

The layers are separated, and the aqueous phase is extracted twice more with 100-mL portions of ether.

-

The combined ether extracts are washed with a saturated aqueous sodium bicarbonate solution until the cessation of carbon dioxide evolution.

-

The ethereal solution is dried over anhydrous sodium sulfate for 12 hours, followed by a further drying period of 6 hours over Drierite.

-

The ether is removed by distillation, and the residue is distilled under reduced pressure to yield this compound.

Causality Behind Experimental Choices:

-

Boron Trifluoride: Acts as a Lewis acid, activating the isopropyl alcohol for the alkylation of the ethyl acetoacetate enol.

-

Anhydrous Conditions: Essential to prevent the reaction of boron trifluoride with water, which would deactivate the catalyst.

-

Temperature Control: The initial low temperature during the addition of boron fluoride controls the exothermic reaction. The subsequent stirring at room temperature allows the reaction to proceed to completion.

-

Aqueous Workup with Sodium Acetate: The workup neutralizes the acidic reaction mixture and removes the boron trifluoride.

-

Sodium Bicarbonate Wash: Removes any remaining acidic impurities.

-

Drying Agents: The use of anhydrous sodium sulfate and Drierite ensures the complete removal of water before the final distillation.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the acetyl methyl group (a singlet), the isopropyl group (a septet and a doublet), and the methine proton at the α-position (a doublet).

-

¹³C NMR: The spectrum should display distinct signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl and isopropyl groups, and the α-carbon.

-

Mass Spectrometry: The mass spectrum would likely show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of ethoxy, acetyl, and isopropyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the C=O stretching vibrations of the ketone and the ester functionalities.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its β-keto ester motif allows for a variety of chemical transformations.

Synthesis of β3-Adrenoceptor Agonists

Ethyl 2-isopropylacetoacetate serves as a key reactant in the preparation of nonracemic arylhydroxymethylpyrrolidinylmethylphenyl thiazoleacetamides and cyclopentathiazolecarboxamides. These compounds are conformationally restricted β3-adrenoceptor agonists, which are being investigated as potential treatments for overactive bladder[4].

Precursor to Substituted β-Keto Esters and Amino Acids

The compound is a useful precursor for the synthesis of α,α-disubstituted β-keto esters. The remaining acidic proton at the α-position can be removed by a strong base, and the resulting enolate can be reacted with another electrophile. Furthermore, it has been utilized in the preparation of stereodefined α,α-disubstituted amino acids[4].

Synthesis of Heterocyclic Scaffolds

The dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. For instance, it can undergo condensation reactions with hydrazine derivatives to form pyrazole-based structures. In multicomponent reactions, it can be used to construct highly substituted pyranopyrazoles[5].

Logical and Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a synthetically important molecule with established protocols for its preparation. Its utility as a precursor to a range of more complex structures, including pharmaceutically active compounds, underscores its significance in organic synthesis and drug discovery. The ability to undergo further functionalization at the α-position and the reactivity of its dicarbonyl system provide chemists with a versatile tool for molecular construction.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-acetyl-3-methylbutanoate

Introduction

Ethyl 2-acetyl-3-methylbutanoate, a β-keto ester, represents a class of organic compounds pivotal to synthetic chemistry. Its unique structural arrangement, featuring a ketone and an ester functional group separated by a methylene unit, imparts a rich and versatile reactivity profile. This guide provides a comprehensive exploration of the molecular structure of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its fundamental identifiers, spectroscopic signature, synthesis, stereochemical considerations, and safe handling, thereby offering a holistic understanding of this valuable synthetic intermediate.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule begins with its unambiguous identification and key physical characteristics.

Nomenclature and Structural Identifiers

-

Systematic IUPAC Name: this compound

-

Common Synonyms: Ethyl 2-isopropylacetoacetate, 2-Isopropylacetoacetic acid ethyl ester

-

CAS Number: 1522-46-9

-

Molecular Formula: C₉H₁₆O₃

-

Molecular Weight: 172.22 g/mol

-

SMILES: CCOC(=O)C(C(C)C)C(C)=O

-

InChI Key: DMIFFKCVURTPTG-UHFFFAOYSA-N

Physicochemical Data

The macroscopic properties of a compound are a direct reflection of its molecular structure.

| Property | Value | Source |

| Physical State | Liquid | |

| Boiling Point | 82-85 °C at 12 mmHg | [1] |

| Density | 0.962 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.425 | [2] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [2][3] |

Synthesis of this compound

The acetoacetic ester synthesis is a classic and versatile method for the formation of α-substituted ketones and esters. The synthesis of this compound is a prime example of this reaction, involving the alkylation of ethyl acetoacetate with an isopropyl halide.

Reaction Principle

The α-hydrogens of ethyl acetoacetate are acidic due to the electron-withdrawing nature of the two adjacent carbonyl groups. Treatment with a base, such as sodium ethoxide, generates a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form the α-alkylated product.

Detailed Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and thoroughly vetted experimental methods.

Reaction: Alkylation of Ethyl Acetoacetate with Isopropyl Bromide

Caption: Workflow for the synthesis of this compound.

Materials:

-

Ethyl acetoacetate

-

Sodium metal

-

Absolute ethanol

-

Isopropyl bromide

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated hood with appropriate safety precautions.

-

Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring.

-

Alkylation: After the addition of ethyl acetoacetate is complete, add isopropyl bromide dropwise to the reaction mixture.

-

Reaction Completion: Heat the reaction mixture to reflux for several hours to ensure the completion of the alkylation reaction.

-

Workup: After cooling to room temperature, pour the reaction mixture into water. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of absolute ethanol and flame-dried glassware is crucial because the sodium ethoxide base is highly reactive with water. Any moisture would consume the base and reduce the yield.

-

Choice of Base: Sodium ethoxide is used as the base because its conjugate acid, ethanol, is the solvent. This prevents transesterification of the ethyl ester.

-

Sₙ2 Reaction: Isopropyl bromide is a secondary halide, which is generally less reactive in Sₙ2 reactions than primary halides due to steric hindrance. Therefore, heating the reaction mixture is necessary to drive the reaction to completion.

-

Purification: Vacuum distillation is employed for purification because the product has a relatively high boiling point. Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing potential decomposition.

Spectroscopic Characterization of the Molecular Structure

Spectroscopic techniques are indispensable for the elucidation and confirmation of molecular structures. The following sections detail the expected spectroscopic data for this compound.

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of this compound is available from the NIST WebBook. The molecular ion peak ([M]⁺) is expected at m/z = 172, corresponding to the molecular weight of the compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.4 | Doublet (d) | 1H | -CO-CH (isopropyl)-CO- |

| ~2.5 | Multiplet (m) | 1H | -CH(CH ₃)₂ |

| ~2.2 | Singlet (s) | 3H | -CO-CH₃ |

| ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.0 | Doublet of doublets (dd) | 6H | -CH(CH₃ )₂ |

Rationale for Predictions:

-

The quartet at ~4.2 ppm and the triplet at ~1.2 ppm are characteristic of an ethyl ester group.

-

The singlet at ~2.2 ppm is typical for a methyl ketone.

-

The methine proton at the chiral center (α-carbon) is coupled to the methine proton of the isopropyl group, resulting in a doublet.

-

The methine proton of the isopropyl group is coupled to the methine proton at the chiral center and the six methyl protons, leading to a complex multiplet.

-

The two methyl groups of the isopropyl group are diastereotopic due to the adjacent chiral center and are expected to show slightly different chemical shifts, appearing as a doublet of doublets.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~203 | C =O (ketone) |

| ~170 | C =O (ester) |

| ~61 | -O-C H₂-CH₃ |

| ~58 | -CO-C H(isopropyl)-CO- |

| ~31 | -C H(CH₃)₂ |

| ~29 | -CO-C H₃ |

| ~20 | -CH(C H₃)₂ |

| ~14 | -O-CH₂-C H₃ |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

| Predicted Frequency (cm⁻¹) | Functional Group |

| ~1745 | C=O stretch (ester) |

| ~1715 | C=O stretch (ketone) |

| ~2970-2850 | C-H stretch (alkane) |

| ~1200-1000 | C-O stretch (ester) |

The presence of two distinct carbonyl peaks is a key feature, with the ester carbonyl typically appearing at a higher frequency than the ketone carbonyl.

Stereochemistry

This compound possesses a single stereocenter at the α-carbon (the carbon atom between the two carbonyl groups). Therefore, it can exist as a pair of enantiomers, (R)-ethyl 2-acetyl-3-methylbutanoate and (S)-ethyl 2-acetyl-3-methylbutanoate.

The synthesis described above using sodium ethoxide and isopropyl bromide will produce a racemic mixture of the two enantiomers. The enolate intermediate is planar, and the alkylating agent can attack from either face with equal probability.

Methods for Obtaining Enantiomerically Enriched Product:

-

Chiral Resolution: A racemic mixture can be separated into its constituent enantiomers through various resolution techniques. This can involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through chiral chromatography.

-

Asymmetric Synthesis: The enantiomers can be synthesized selectively using chiral auxiliaries, chiral catalysts, or enzymes. For example, a chiral base could be used to deprotonate the ethyl acetoacetate, leading to a chiral enolate that would then react with the alkyl halide from a specific face. Dynamic kinetic resolution is a powerful technique for the asymmetric synthesis of α-substituted β-keto esters.[3][4][5][6]

Reactivity and Synthetic Applications

The presence of multiple functional groups makes this compound a versatile building block in organic synthesis.

Caption: Key reaction pathways of this compound.

-

Hydrolysis and Decarboxylation: A key reaction of β-keto esters is their hydrolysis to the corresponding β-keto acid, followed by decarboxylation upon heating to yield a ketone. In this case, hydrolysis and decarboxylation of this compound would produce 3-methyl-2-pentanone.

-

Reduction: The ketone and ester carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (which will selectively reduce the ketone) or lithium aluminum hydride (which will reduce both carbonyls).

-

Formation of Heterocycles: The 1,3-dicarbonyl moiety is a common precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and isoxazoles, through condensation reactions with dinucleophiles like hydrazine, urea, or hydroxylamine.

-

Further Alkylation: While the α-position is already substituted, the potential for further reactions at this position under strongly basic conditions exists, though it is less favorable than the initial alkylation.

The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.[7] For example, it is a reactant in the preparation of certain β3-adrenoceptor agonists.[7]

Safety and Handling

As a responsible scientist, proper handling and awareness of the potential hazards of any chemical are paramount.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified as a combustible liquid.[4]

-

GHS Classification: Flammable liquids, Category 4.[4]

-

Signal Word: Warning[4]

-

Hazard Statement: H227: Combustible liquid.[4]

Precautionary Measures

-

Prevention:

-

Response:

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[4]

-

If inhaled, move to fresh air.[4]

-

In case of skin contact, take off all contaminated clothing and rinse skin with water.[4]

-

In case of eye contact, rinse with plenty of water and remove contact lenses if present and easy to do.[4]

-

If swallowed, make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[4]

-

-

Storage:

-

Store in a well-ventilated place. Keep cool.[4]

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant.[4]

-

Stability and Reactivity

The product is chemically stable under standard ambient conditions. It can form explosive mixtures with air upon intense heating.[4]

Conclusion

This compound is a molecule of significant interest in the field of organic synthesis. Its structure, characterized by the β-keto ester functionality and a chiral center, dictates its reactivity and potential for the creation of complex molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, stereochemistry, and safe handling, as detailed in this guide, is essential for its effective and responsible use in research and development. While experimental spectroscopic data is not widely disseminated in public repositories, the predicted data, in conjunction with the provided synthesis and safety information, offers a robust foundation for scientists working with this compound.

References

- 1. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-isopropylacetoacetate technical, = 90 GC 1522-46-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ethyl 2-isopropylacetoacetate | 1522-46-9 [chemicalbook.com]

A Technical Guide to the Synthesis of Ethyl 2-Acetyl-3-methylbutanoate

Abstract: This document provides an in-depth technical overview of the synthesis of ethyl 2-acetyl-3-methylbutanoate, a valuable β-keto ester intermediate in organic synthesis. The guide focuses on the most reliable and efficient synthetic pathway: the acetoacetic ester synthesis. It elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, and explains the causality behind critical procedural choices. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific synthesis and the broader principles of enolate chemistry.

Chapter 1: Theoretical Foundations of β-Keto Ester Synthesis

The synthesis of β-keto esters is a cornerstone of carbon-carbon bond formation in organic chemistry. These compounds are highly versatile building blocks, primarily due to the reactivity of the dicarbonyl system and the acidity of the α-hydrogen. Two classical methods dominate the landscape for their preparation: the Claisen condensation and the acetoacetic ester synthesis.

-

The Claisen Condensation: This reaction involves the base-promoted condensation of two ester molecules to form a β-keto ester.[1] One ester molecule is deprotonated at the α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second ester molecule.[2][3] The intramolecular variant, known as the Dieckmann condensation, is highly effective for forming 5- and 6-membered rings.[4][5] For a target like this compound, a "crossed" Claisen condensation between two different esters would be necessary, a process that can be complicated by competing self-condensation reactions unless one ester lacks α-hydrogens.[6]

-

The Acetoacetic Ester Synthesis: This method provides a more controlled and direct route for preparing α-substituted β-keto esters.[7][8] It leverages the high acidity of the α-protons in ethyl acetoacetate (pKa ≈ 11), which are positioned between two electron-withdrawing carbonyl groups.[9] A strong base can easily deprotonate this carbon to form a resonance-stabilized enolate. This nucleophilic enolate can then be alkylated via an SN2 reaction with an appropriate alkyl halide.[10] This pathway offers superior control over the introduction of specific alkyl groups, making it the preferred method for the synthesis of this compound.

The choice of base is critical in these syntheses. An alkoxide base corresponding to the ester's alcohol component (e.g., sodium ethoxide for an ethyl ester) is typically used. This choice is a self-validating system; it prevents transesterification, a side reaction that would occur if a different alkoxide were used, thereby ensuring product purity.[8] Furthermore, a stoichiometric amount of base is required because the resulting β-keto ester is more acidic than the starting alcohol, and the final deprotonation step drives the reaction equilibrium toward the product.[1]

Chapter 2: Recommended Synthetic Route: Alkylation of Ethyl Acetoacetate

The most direct and reliable method for preparing this compound is the alkylation of the ethyl acetoacetate enolate with an isopropyl halide. This approach is favored due to its high efficiency, the ready availability of starting materials, and the extensive documentation of this reaction class in chemical literature.

Overall Reaction Scheme:

CH₃C(O)CH₂CO₂Et + NaOEt → [CH₃C(O)CHCO₂Et]⁻Na⁺ [CH₃C(O)CHCO₂Et]⁻Na⁺ + (CH₃)₂CHBr → CH₃C(O)CH(CH(CH₃)₂)CO₂Et + NaBr

In-Depth Reaction Mechanism

The synthesis proceeds through a classical two-step sequence involving enolate formation followed by nucleophilic substitution.

-

Enolate Formation: Sodium ethoxide (NaOEt), a strong base, abstracts an acidic α-proton from ethyl acetoacetate. This deprotonation is highly favorable because the resulting negative charge is delocalized across both carbonyl oxygens, forming a resonance-stabilized enolate anion. This anion is the key nucleophilic species in the reaction.[7]

-

Nucleophilic Substitution (SN2): The enolate anion acts as a potent nucleophile, attacking the electrophilic carbon of isopropyl bromide in a concerted SN2 reaction.[10] This step forms the new carbon-carbon bond, displacing the bromide ion and yielding the final product, this compound. The use of a secondary halide like isopropyl bromide is effective, though care must be taken with reaction conditions to minimize a potential competing E2 elimination side-reaction.[10]

Below is a diagram illustrating the mechanistic pathway.

Caption: Reaction mechanism for the synthesis of this compound.

Chapter 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous conditions are critical for the success of this reaction.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| Sodium | Na | 22.99 | 2.3 g (0.1 mol) | 1.0 | Cut into small pieces, handle with care. |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 50 mL | - | Must be free of water. |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 13.0 g (0.1 mol) | 1.0 | Freshly distilled is preferred. |

| Isopropyl Bromide | (CH₃)₂CHBr | 122.99 | 13.5 g (0.11 mol) | 1.1 | Use a slight excess to ensure completion. |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | ~150 mL | - | For extraction. |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - | For neutralization. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | For washing. |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~50 mL | - | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying. |

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (CaCl₂), and a dropping funnel. The system is flushed with dry nitrogen or argon. 50 mL of anhydrous ethanol is added to the flask. Small, clean pieces of sodium (2.3 g, 0.1 mol) are added portion-wise through the side neck at a rate that maintains a controllable reflux. The mixture is stirred until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

-

Enolate Formation: The sodium ethoxide solution is cooled to room temperature. Ethyl acetoacetate (13.0 g, 0.1 mol) is added dropwise via the dropping funnel over 15 minutes with continuous stirring.

-

Alkylation: After the addition of ethyl acetoacetate is complete, isopropyl bromide (13.5 g, 0.11 mol) is added dropwise over 30 minutes. A precipitate of sodium bromide may form.

-

Reaction: The reaction mixture is heated to a gentle reflux and maintained at this temperature for 2-3 hours with continuous stirring to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

The reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is cooled in an ice bath, and 100 mL of cold water is added to dissolve the sodium bromide salt.

-

The aqueous mixture is transferred to a separatory funnel and extracted three times with 50 mL portions of diethyl ether.

-

The combined organic extracts are washed sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

-

Purification: The crude product is purified by vacuum distillation. The fraction boiling at approximately 82-85 °C at 12 mmHg is collected to yield pure this compound.[11]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemsynthesis.com [chemsynthesis.com]

Ethyl 2-acetyl-3-methylbutanoate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

Foreword: Unveiling the Synthetic Potential of a Versatile β-Keto Ester

Ethyl 2-acetyl-3-methylbutanoate, also known by its synonym Ethyl α-isopropylacetoacetate, is a β-keto ester of significant interest not as a mainstream flavoring agent, but as a versatile intermediate in advanced organic synthesis. While its molecular structure, featuring both acetyl and methylbutanoate moieties, is characteristic of compounds that can contribute to fruity and complex aromatic profiles, its primary and field-proven application lies in its role as a reactive building block for constructing complex molecular architectures.[1][2][3]

This guide provides an in-depth exploration of this compound (CAS No. 1522-46-9), moving beyond a simple cataloging of properties to explain the causality behind its synthetic utility. We will delve into its established synthesis routes, explore the reactivity that makes it a valuable precursor, and detail its application in the development of sophisticated molecules, including potential therapeutic agents.[4][5][6] For the researcher, scientist, or drug development professional, this document serves as a technical resource grounded in established chemical principles and validated experimental protocols.

Core Chemical and Physical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount before its inclusion in any synthetic workflow. These properties govern reaction conditions, purification strategies, and handling procedures.

| Property | Value | Source(s) |

| CAS Number | 1522-46-9 | [1] |

| Molecular Formula | C₉H₁₆O₃ | [7] |

| Molecular Weight | 172.22 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Synonyms | Ethyl α-isopropylacetoacetate, 2-Acetyl-3-methylbutyric acid ethyl ester | [2][8] |

| Appearance | Liquid | [1] |

| Boiling Point | 82-85 °C (at 12 mmHg) | [9] |

The Cornerstone Application: A Versatile Intermediate in Organic Synthesis

The principal utility of this compound is derived from its identity as a substituted β-keto ester. This structural motif provides a rich platform for a variety of chemical transformations, making it a valuable precursor in multi-step syntheses.

Mechanistic Basis of Reactivity

The synthetic versatility of this compound stems from the unique reactivity of the α-carbon, which is positioned between two carbonyl groups (a ketone and an ester). This positioning significantly increases the acidity of the α-hydrogen (pKa ≈ 11 in the parent ethyl acetoacetate), facilitating its removal by a moderately strong base to form a stabilized enolate.[1][10] This nucleophilic enolate is the key reactive species that enables the formation of new carbon-carbon bonds.

Workflow: Enolate Formation and Subsequent Reactions

References

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 2-isopropylacetoacetate CAS#: 1522-46-9 [amp.chemicalbook.com]

- 3. ethyl 2-isopropyl acetoacetate, 1522-46-9 [perflavory.com]

- 4. US9505767B2 - Pyrazolo[1,5-A]pyrimidin-7(4H)-onehistone demethylase inhibitors - Google Patents [patents.google.com]

- 5. WO2017068070A1 - Nurr1:rxr activating compounds for simultaneous treatment of symptoms and pathology of parkinson's disease - Google Patents [patents.google.com]

- 6. US10946019B2 - Nurr1:RXR activating compounds for simultaneous treatment of symptoms and pathology of Parkinson's disease - Google Patents [patents.google.com]

- 7. Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | C9H16O3 | CID 95544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ethyl 2-acetyl-3-methylbutanoate: From Discovery to Application in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-acetyl-3-methylbutanoate, a versatile β-keto ester, holds a significant position in the landscape of organic synthesis. This guide provides a comprehensive technical overview of this compound, from its initial discovery and synthesis to its potential applications in contemporary drug development. We will delve into the seminal work that first described its preparation, offer a detailed and validated experimental protocol, and explore its utility as a precursor for complex molecular architectures, particularly in the synthesis of heterocyclic scaffolds relevant to medicinal chemistry.

Introduction: The Significance of β-Keto Esters in Synthesis

β-Keto esters, such as this compound, are a cornerstone of modern organic chemistry. Their unique structural motif, characterized by a ketone and an ester group separated by a methylene unit, imparts a rich and versatile reactivity. This functionality allows for a wide array of chemical transformations, making them invaluable building blocks in the synthesis of complex organic molecules. The acidic α-proton and the two electrophilic carbonyl carbons provide multiple reaction sites, enabling the construction of diverse carbocyclic and heterocyclic frameworks that are prevalent in many pharmaceutical agents.

This guide will focus specifically on this compound, providing a detailed exploration of its chemical properties, historical synthesis, and potential as a valuable intermediate for the drug development professional.

The Genesis of this compound: A Historical Perspective

The first documented synthesis of this compound, also referred to as Ethyl α-isopropylacetoacetate, is detailed in Organic Syntheses.[1] The work, submitted by Joe T. Adams, Robert Levine, and Charles R. Hauser from Duke University and checked by H. R. Snyder and John Mirza from the University of Illinois, was first published in 1941.[1] This foundational research provided the chemical community with a reliable method for preparing this versatile reagent.

The original synthesis involved the acylation of the sodium salt of ethyl acetoacetate with isobutyryl chloride. However, the procedure detailed below, from the same publication, describes a more direct approach involving the reaction of ethyl acetoacetate with isopropyl alcohol in the presence of boron trifluoride.[1] This method highlights the ingenuity of early 20th-century synthetic chemists in harnessing the reactivity of common starting materials to construct more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1522-46-9 | |

| Molecular Formula | C₉H₁₆O₃ | |

| Molecular Weight | 172.22 g/mol | |

| Boiling Point | 82-85 °C at 12 mmHg | |

| Density | 0.962 g/mL at 20 °C | |

| Refractive Index | n20/D 1.425 |

Experimental Protocol: The Original Synthesis

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from the procedure published in Organic Syntheses.[1]

Materials and Equipment

-

Anhydrous isopropyl alcohol

-

Freshly distilled ethyl acetoacetate

-

Boric oxide (anhydrous)

-

Anhydrous ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

500-mL round-bottomed three-necked flask

-

Mercury-sealed stirrer

-

Gas inlet and outlet tubes

-

Thermometer

-

Calcium chloride drying tube

-

Distillation apparatus

Step-by-Step Procedure

-

Reaction Setup: In a 500-mL round-bottomed three-necked flask equipped with a mercury-sealed stirrer, a gas inlet tube, a gas outlet tube connected to a calcium chloride drying tube, and a thermometer, place a mixture of 30.0 g (0.5 mole) of anhydrous isopropyl alcohol and 65.0 g (0.5 mole) of freshly distilled ethyl acetoacetate.

-

Boron Trifluoride Generation: In a separate apparatus, generate boron trifluoride by adding 67 g. (0.5 mole) of fluoboric acid (40%) dropwise to 150 g. of boric oxide in a flask gently warmed to 50-60°C. Pass the evolved boron trifluoride through a sulfuric acid wash bottle and then into the reaction mixture.

-

Reaction Execution: Introduce a rapid stream of boron trifluoride into the reaction mixture while maintaining the temperature between 20-30°C with occasional cooling. The reaction is typically complete in 2-3 hours, indicated by the cessation of heat evolution.

-

Workup: Decompose the reaction mixture by pouring it into a beaker containing 200 g. of crushed ice and 100 mL of water. Allow the mixture to stand in an ice bath for 2 hours with occasional stirring.

-

Extraction: Transfer the mixture to a 1-L separatory funnel. Rinse the beaker with 300 mL of ether and add this to the separatory funnel. Shake the mixture, separate the layers, and extract the aqueous phase twice more with 100-mL portions of ether.

-

Purification: Combine the ether extracts and wash with a saturated aqueous sodium bicarbonate solution until the evolution of carbon dioxide ceases. Dry the ether solution over anhydrous sodium sulfate.

-

Distillation: After filtering off the drying agent, remove the ether by distillation. Fractionally distill the residue under reduced pressure. The fraction boiling at 82-85°C/12 mmHg is collected as pure this compound. The reported yield is 35-40%.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of anhydrous reagents and a calcium chloride drying tube is crucial to prevent the hydrolysis of boron trifluoride, which would deactivate the catalyst.

-

Boron Trifluoride Catalyst: Boron trifluoride acts as a Lewis acid, activating the ethyl acetoacetate for reaction with the less nucleophilic isopropyl alcohol.

-

Temperature Control: Maintaining the reaction temperature between 20-30°C is a balance between ensuring a reasonable reaction rate and preventing side reactions or the volatilization of reactants.

-

Aqueous Workup: The addition of ice and water serves to quench the reaction by hydrolyzing the boron trifluoride catalyst and to dissolve inorganic salts.

-

Bicarbonate Wash: The sodium bicarbonate wash is essential to neutralize any remaining acidic components, such as hydrofluoric acid that may have formed during the workup.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Role in Drug Development: A Versatile Intermediate

While direct applications of this compound in marketed drugs are not prominently documented, its significance lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals.

The reactivity of β-keto esters makes them ideal starting materials for constructing five- and six-membered rings. For instance, condensation reactions with hydrazines can yield pyrazoles, while reactions with ureas or thioureas can lead to pyrimidines and thiouracils. These heterocyclic motifs are ubiquitous in medicinal chemistry.

Parallels in Pharmaceutical Synthesis

The utility of β-keto esters as key building blocks is exemplified in the synthesis of several important drugs.

-

Glimepiride: The synthesis of the antidiabetic drug glimepiride involves the use of 2-ethyl-3-oxobutanoate, a close structural analog of this compound, as a starting material for the construction of the pyrrolinone ring system.[2]

-

Febuxostat: The synthesis of febuxostat, a drug used to treat gout, utilizes ethyl 2-chloroacetoacetate, another related β-keto ester, in a Hantzsch-type thiazole synthesis.[3][4][5][6][7]

The following diagram illustrates the general utility of β-keto esters in the synthesis of heterocyclic compounds.

Caption: General pathways for heterocycle synthesis from β-keto esters.

Conclusion: A Timeless Reagent in the Synthetic Chemist's Toolkit

This compound, since its initial preparation over eight decades ago, remains a valuable and versatile building block in organic synthesis. Its straightforward preparation and rich reactivity provide a reliable platform for the construction of complex molecular architectures. For researchers and scientists in drug development, understanding the synthetic potential of this and other β-keto esters is crucial for the design and execution of efficient synthetic routes to novel therapeutic agents. The historical context of its discovery serves as a testament to the enduring principles of organic chemistry, while its continued relevance highlights its position as a timeless reagent in the synthetic chemist's toolkit.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN106674075A - Glimepiride intermediate preparation method - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Preparation method of febuxostat intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. CN102924353A - Febuxostat intermediate preparation method - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

Navigating the Safety Profile of Ethyl 2-acetyl-3-methylbutanoate: A Technical Guide for Researchers

For drug development professionals and researchers engaged in the intricate landscape of chemical synthesis, a comprehensive understanding of the safety profile of every reagent is not merely a regulatory formality but a cornerstone of responsible and successful research. This guide provides an in-depth technical overview of the safety data for Ethyl 2-acetyl-3-methylbutanoate (CAS No. 1522-46-9), a valuable building block in organic synthesis, particularly in the flavor and fragrance industry. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering insights into the causality behind safety protocols and providing a framework for a self-validating system of laboratory safety.

Chemical Identity and Physicochemical Properties

This compound is a combustible liquid with a chemical structure that lends itself to various synthetic transformations.[1][2] A clear understanding of its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| CAS Number | 1522-46-9 | [2][3][4] |

| Molecular Formula | C₉H₁₆O₃ | [2] |

| Molecular Weight | 172.22 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2][5] |

| Boiling Point | 82-85 °C (at 12 mmHg) | [3] |

| Density | 0.962 g/mL | [3] |

| Synonyms | Ethyl 2-isopropylacetoacetate, 2-Isopropylacetoacetic acid ethyl ester, Ethyl 2-acetyl-3-methylbutyrate | [2][5] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a combustible liquid.[1][5] Some sources also indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[6]

-

Hazard Statements:

-

Pictogram:

-

Flame (for combustible liquid)

-

Exclamation Mark (for skin/eye/respiratory irritation)

-

The combustibility of this compound necessitates stringent control of ignition sources in the laboratory. The potential for irritation underscores the importance of appropriate personal protective equipment to prevent dermal, ocular, and respiratory exposure.

Safe Handling and Storage Protocols

A proactive approach to safety involves implementing robust handling and storage procedures. The following protocols are designed to minimize risk during the routine use of this compound.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other potential ignition sources.[1] The use of non-sparking tools is recommended.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][6]

-

Hygiene: Wash hands thoroughly after handling.

Storage

-

Container: Keep the container tightly closed when not in use.[1][6]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]

-

Temperature: Store at ambient temperature.

Emergency Procedures: A Step-by-Step Response Plan

Even with meticulous planning, accidental exposures or spills can occur. A well-rehearsed emergency response plan is critical to mitigating potential harm.

First-Aid Measures

-

Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek prompt medical attention.[6]

-

Skin Contact: In case of skin contact, remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[6]

-

Eye Contact: If the chemical enters the eyes, rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[6]

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical advice.

Fire-Fighting Measures

-

Suitable Extinguishing Media: For small fires, use dry sand, dry chemical, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Avoid using a direct water jet, as it may spread the fire.

-

Specific Hazards: The vapors of this compound are heavier than air and can travel along the ground to a source of ignition.[1] Upon heating, it can form explosive mixtures with air.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Eliminate all ignition sources.

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[1]

-

Containment and Cleanup: Cover drains to prevent entry.[1] Absorb the spill with an inert, non-combustible material such as sand, earth, or a commercial absorbent (e.g., Chemizorb®).[1] Collect the absorbed material into a suitable, labeled container for disposal.

Experimental Workflow: Risk Assessment

The following diagram illustrates a logical workflow for conducting a risk assessment before working with this compound. This self-validating process ensures that all safety aspects are considered before any experimental work begins.

Caption: A workflow diagram for conducting a thorough risk assessment.

Toxicological and Ecological Information

For the related compound, Ethyl 2-methylbutyrate, studies have indicated a lack of genotoxicity.[7] While this may suggest a lower level of concern, it is crucial to treat this compound with caution until specific toxicological data becomes available.

Similarly, no specific information on the ecotoxicity of this compound was found. As a general principle for all laboratory chemicals, releases to the environment should be avoided.

Disposal Considerations